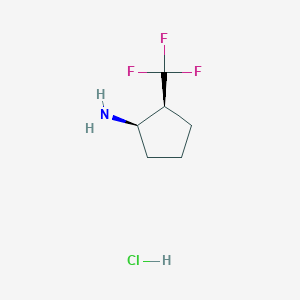

Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride, also known as (R)-(-)-TC-1698, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Enantioselective Synthesis and Crystallography:

- The chiral compound Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride may be relevant in enantioselective synthesis, as indicated by studies involving similar structures. For instance, the synthesis of enantiomeric derivatives like 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine exhibits potential in biological activities, suggesting the significance of chiral trifluoromethyl compounds in medicinal chemistry (Gao et al., 2015).

Catalysis in Organic Synthesis:

- Cyclopentylamine derivatives, which are structurally related to the given compound, have been used in the production of pesticides, cosmetics, and medicines. Studies on catalysts like Ru/Nb2O5 for the reductive amination of cyclopentanone under mild conditions show promising applications in synthesizing such amines, indicating the potential utility of related cyclopentan-amine derivatives in various industrial applications (Wanjun Guo et al., 2019).

Biocatalytic Synthesis:

- Biocatalytic processes have been explored for synthesizing cyclopropyl amine, a structure resembling the cyclopentan-amine . Such processes highlight the potential of applying biocatalytic methods for the synthesis of complex amines, which could extend to the synthesis of Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride (Hugentobler et al., 2016).

Ligand Design and Metal Coordination Chemistry:

- The structural attributes of cyclopentan-amine derivatives make them interesting candidates for ligand design in metal coordination complexes. Studies involving similar compounds demonstrate their utility in forming stable complexes with metals, a property that could be harnessed for various applications in catalysis, materials science, and potentially in medicinal chemistry (Chan & Barnard, 2015).

Chemical Separation and Extraction Processes:

- Compounds with amine functionalities, like the given cyclopentan-amine hydrochloride, could play a role in the separation and extraction of rare earth elements. Research on the extraction and separation of heavy rare earth elements using amine reagents highlights the potential of amine-based compounds in improving the efficiency and selectivity of such processes (Abreu & Morais, 2014).

properties

IUPAC Name |

(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHZKEXLRJGUNR-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2634797.png)

![methyl 2-(2,2-diphenylacetamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2634799.png)

![Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate](/img/structure/B2634801.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2634807.png)

![(2E)-1-Butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2634808.png)

![(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide](/img/structure/B2634809.png)

![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2634817.png)